4-Chlorocinnamic acid

Enzyme inhibition Urease inhibitor Anti-Helicobacter pylori research

4-Chlorocinnamic acid (CAS 940-62-5; predominantly trans isomer) is a non-interchangeable organochlorine building block validated for agrochemical manufacturing as the direct precursor to p-chlorophenylpropionic acid—the key intermediate in commercial herbicide Maidisan (麦敌散) production. Its unique solid-state photomechanical behavior (UV-driven bending/twisting) and well-characterized differential enzyme inhibition profiles (urease IC50 1.10 μM; tyrosinase diphenolase IC50 0.229 mM) make it irreplaceable by generic cinnamic acid analogs. With demonstrated crop protection efficacy (65% in vitro inhibition of C. gloeosporioides) and no cytotoxicity toward MRC-5 fibroblasts, this intermediate bridges scalable synthesis with targeted R&D applications. Commercial-grade material at ≥99% purity with batch-specific Certificates of Analysis ensures process reproducibility and regulatory quality compliance for industrial procurement.

Molecular Formula C9H7ClO2
Molecular Weight 182.60 g/mol
CAS No. 940-62-5
Cat. No. B016921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorocinnamic acid
CAS940-62-5
Synonyms(2E)-3-(4-Chlorophenyl)-2-propenoic Acid;  NSC 52172; 
Molecular FormulaC9H7ClO2
Molecular Weight182.60 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)O)Cl
InChIInChI=1S/C9H7ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
InChIKeyGXLIFJYFGMHYDY-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.546 mg/mL
insoluble in water;  soluble in oils
slightly soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorocinnamic Acid (CAS 940-62-5): Properties, Specifications, and Industrial Baseline for Scientific Procurement


4-Chlorocinnamic acid (CAS 940-62-5; also cataloged as 1615-02-7) is an organochlorine compound comprising trans-cinnamic acid with a chloro substituent at the para-position of the phenyl ring [1]. Its molecular formula is C9H7ClO2 with a molecular weight of 182.60 g/mol [2]. The compound exists predominantly as the trans (E) isomer and appears as a white to off-white fine crystalline powder with a melting point of 248–250 °C (lit.) . It serves as a key intermediate in organic synthesis for the production of p-chlorophenylpropionic acid and the herbicide Maidisan (麦敌散), and is also investigated for various biological activities including antimicrobial and enzyme inhibitory properties .

Why 4-Chlorocinnamic Acid Cannot Be Substituted by Other Cinnamic Acid Derivatives in Scientific and Industrial Workflows


Substitution of the para-chloro moiety in cinnamic acid derivatives produces non-interchangeable compounds due to profound differences in physicochemical properties, biological target engagement, and functional performance. The position and nature of substituents (chloro vs. fluoro vs. bromo vs. methoxy vs. unsubstituted) on the phenyl ring dictate distinct inhibitory profiles against enzymes such as tyrosinase and urease, divergent antimicrobial spectra, and unique solid-state photochemical behavior [1]. Even between isomeric chloro-substituted variants, 2-chlorocinnamic acid and 4-chlorocinnamic acid exhibit markedly different urease inhibitory potencies (IC50 0.66 μM vs. 1.10 μM, respectively) . In materials science, the photomechanical response of 4-chlorocinnamic acid crystals—capable of direct light-to-mechanical energy transduction—is a structure-specific phenomenon not observed in most cinnamic acid analogs, rendering generic substitution impossible in photomechanical device development [2].

Quantitative Differentiation Evidence for 4-Chlorocinnamic Acid: Head-to-Head Comparator Data and Performance Metrics


Urease Inhibitory Potency of 4-Chlorocinnamic Acid vs. 2-Chlorocinnamic Acid: Isomeric IC50 Comparison

In a direct comparative study evaluating urease inhibitory activity, 4-chlorocinnamic acid exhibited an IC50 value of 1.10 μM, whereas its positional isomer 2-chlorocinnamic acid demonstrated greater potency with an IC50 of 0.66 μM . The quantified difference between the two isomers is 0.44 μM (approximately 1.7-fold difference in potency favoring the ortho-chloro substitution pattern). This positional isomerism effect provides critical SAR insight: researchers targeting urease inhibition should select 2-chlorocinnamic acid for maximum potency, whereas 4-chlorocinnamic acid may be preferred when reduced potency is desirable for selectivity optimization or when the para-substituted scaffold is required for downstream derivatization.

Enzyme inhibition Urease inhibitor Anti-Helicobacter pylori research

Mushroom Tyrosinase Inhibition: Monophenolase vs. Diphenolase Activity of 4-Chlorocinnamic Acid

4-Chlorocinnamic acid differentially inhibits the two catalytic activities of mushroom tyrosinase. Against monophenolase activity, it exhibits an IC50 of 0.477 mM, while against diphenolase activity it shows approximately 2-fold greater potency with an IC50 of 0.229 mM . This differential inhibition profile distinguishes 4-chlorocinnamic acid from other p-substituted cinnamic acid derivatives. In a systematic structure-activity relationship study comparing p-substituted cinnamic acid derivatives (4-chlorocinnamic acid, 4-ethoxycinnamic acid, and 4-nitrocinnamic acid), 4-chlorocinnamic acid demonstrated distinct inhibitory kinetics and binding interactions with the tyrosinase active site [1]. Native-PAGE analysis confirmed that 4-chlorocinnamic acid exerts genuine inhibitory effects on tyrosinase rather than non-specific protein aggregation [1].

Tyrosinase inhibition Melanin biosynthesis Cosmeceutical research

Antifungal Efficacy Against Colletotrichum gloeosporioides: Pure Compound vs. Crude Extract Comparison

In a study isolating 4-chlorocinnamic acid from Streptomyces griseocarneus R132, the pure compound inhibited Colletotrichum gloeosporioides mycelial growth by 65%, substantially outperforming the crude 60% acetone fraction (28% inhibition) from which it was isolated [1]. In planta evaluation on Capsicum annuum L. fruits demonstrated that 4-chlorocinnamic acid reduced the diameter of anthracnose lesions caused by C. gloeosporioides by 31.92%, comparable to the 33.19% reduction achieved by the crude fraction [1]. Critically, the isolated 4-chlorocinnamic acid showed no toxicity to MRC-5 human fibroblasts, establishing a favorable preliminary safety profile [1]. While direct comparator data against commercial fungicides is not provided in this study, the 65% in vitro mycelial growth inhibition establishes a quantitative benchmark for evaluating 4-CCA against alternative antifungal agents in subsequent comparative studies.

Agricultural antifungal Postharvest protection Phytopathogen control

Photomechanical Response: Crystal Shape-Dependent Light-to-Mechanical Energy Transduction in 4-Chlorocinnamic Acid

4-Chlorocinnamic acid exhibits a rare and quantifiable solid-state photomechanical response wherein crystals undergo macroscopic mechanical motion (bending, twisting, or jumping) upon UV irradiation, driven by the [2+2] photodimerization of the cinnamoyl moiety [1]. The magnitude and direction of this response depend systematically on crystal shape and size, providing tunable parameters for material design [1]. This photomechanical behavior is not a universal property of cinnamic acid derivatives; it arises from specific crystal packing arrangements that enable topochemical photoreaction while accommodating the associated strain. Polymorph II of 4-chlorocinnamic acid displays a distinct crystal packing architecture compared to polymorph I, with different mutual arrangement of molecular stacks, which is predicted to modulate the photomechanical output [2]. The compound also serves as a monomer for synthesizing photoreactive polymers containing pendant chlorocinnamoyl moieties that undergo UV-induced dimerization, enabling photocrosslinking applications [3].

Photomechanical materials Molecular crystals Smart materials

Biological Activity Spectrum: 4-Chlorocinnamic Acid vs. Unsubstituted Cinnamic Acid and Para-Substituted Analogs

Systematic evaluation of para-substituted cinnamic acid derivatives reveals that 4-chlorocinnamic acid occupies a distinct position in the biological activity landscape. Against α-glucosidase from Saccharomyces cerevisiae, 4-chlorocinnamic acid exhibits an IC50 of 390 μM, providing a quantitative benchmark for metabolic enzyme inhibition . In antimicrobial screening of 4-chlorocinnamic acid ester derivatives, methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate demonstrated potent antifungal activity with MIC values of 0.13 and 0.024 μmol/mL, respectively, against Candida species [1]. The parent 4-chlorocinnamic acid serves as the essential scaffold for generating these bioactive esters—esters derived from alternative cinnamic acid scaffolds (e.g., 4-methoxycinnamic acid, 4-bromocinnamic acid) produce different antimicrobial profiles [1]. In plant growth regulation studies, substitution of chlorine into the ring of cis-cinnamic acid increased activity relative to unsubstituted cis-cinnamic acid, with 4-chlorobenzoic acid acting as a competitive antagonist toward 4-chloro-cis-cinnamic acid, confirming specific receptor recognition of the chloro-substituted scaffold [2].

Structure-activity relationship Antimicrobial Enzyme inhibition

Industrial Synthetic Utility: Herbicide Intermediate vs. General Cinnamic Acid Applications

4-Chlorocinnamic acid serves as the direct synthetic precursor to p-chlorophenylpropionic acid, which is the key intermediate in the commercial production of the herbicide Maidisan (麦敌散) . This established industrial route represents a concrete, large-scale application that distinguishes 4-CCA from other cinnamic acid derivatives lacking this specific commercial utility. In esterification reactions, 4-chlorocinnamic acid can be converted to methyl 4-chlorocinnamate with high efficiency: 25.9 g of 4-chlorocinnamic acid dissolved in methanol with concentrated sulfuric acid catalyst, refluxed for 2 hours, yields 26.5 g of methyl 4-chlorocinnamate after workup . This ester serves as a versatile intermediate for further derivatization, including the synthesis of upstream raw materials for the antithrombotic drug Ozagrel sodium (via bromomethylcinnamate intermediates) . The commercial availability of high-purity 4-chlorocinnamic acid (≥99% purity, predominantly trans isomer) with batch-specific Certificates of Analysis ensures reproducibility for industrial-scale synthesis and GMP-adjacent workflows .

Agrochemical intermediate Organic synthesis Herbicide manufacturing

Validated Research and Industrial Application Scenarios for 4-Chlorocinnamic Acid Procurement


Agricultural Antifungal Development: Postharvest Anthracnose Control in Sweet Pepper

Researchers developing natural product-derived antifungal agents for crop protection can utilize 4-chlorocinnamic acid as a validated lead compound. As demonstrated in sweet pepper (Capsicum annuum L.) studies, 4-CCA isolated from Streptomyces griseocarneus R132 inhibits Colletotrichum gloeosporioides mycelial growth by 65% in vitro and reduces anthracnose lesion diameter by 31.92% in planta, with no observed cytotoxicity toward MRC-5 human fibroblasts [1]. This establishes a quantitative efficacy baseline and favorable preliminary safety profile supporting further development as a postharvest antifungal treatment.

Enzyme Inhibitor Discovery: Tyrosinase and Urease Targeting

4-Chlorocinnamic acid serves as a characterized enzyme inhibitor scaffold for medicinal chemistry campaigns targeting melanogenesis (via tyrosinase) or Helicobacter pylori infection (via urease). The compound demonstrates differential tyrosinase inhibition with monophenolase IC50 = 0.477 mM and diphenolase IC50 = 0.229 mM, providing defined potency benchmarks for SAR optimization . For urease-targeted research, the 1.10 μM IC50 value against the 2-chlorocinnamic acid comparator (0.66 μM) offers critical isomer-selectivity data to guide scaffold selection .

Photomechanical Materials Research: Light-Driven Molecular Actuators and Smart Materials

4-Chlorocinnamic acid crystals exhibit rare solid-state photomechanical behavior—undergoing macroscopic bending, twisting, or jumping upon UV irradiation due to [2+2] photodimerization [2]. This property, which is not universally observed among cinnamic acid derivatives, makes 4-CCA a unique platform for developing light-driven microactuators, photomechanical switches, and UV-responsive smart materials. The response magnitude can be tuned by controlling crystal shape and size, offering design parameters for material optimization [2]. Additionally, 4-CCA can be polymerized into photoreactive polymers containing pendant chlorocinnamoyl moieties for photocrosslinking applications [3].

Agrochemical Manufacturing: Herbicide Maidisan Production Intermediate

Industrial procurement teams in agrochemical manufacturing require 4-chlorocinnamic acid as the direct synthetic precursor to p-chlorophenylpropionic acid, the key intermediate in commercial production of the herbicide Maidisan (麦敌散) . The established synthetic route from p-chlorobenzaldehyde with acetic anhydride and sodium acetate at 180 °C for 13 hours provides a scalable manufacturing process . Commercial-grade material with ≥99% purity (predominantly trans isomer) and batch-specific Certificates of Analysis ensures process reproducibility and quality compliance for industrial-scale herbicide production .

Technical Documentation Hub

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